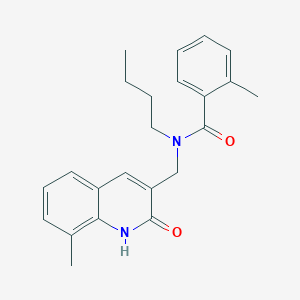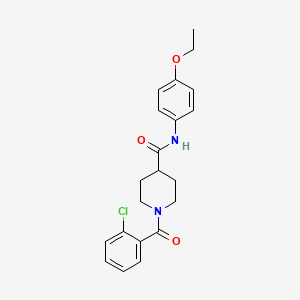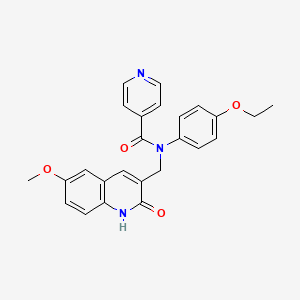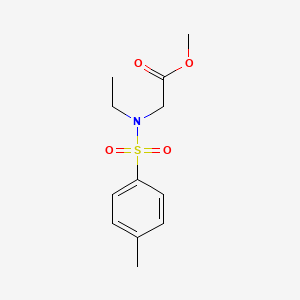
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as SBI-425, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2014 and has since been the subject of numerous studies due to its promising properties.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of pro-inflammatory cytokines and chemokines in inflammation, and improvement of cognitive function and reduction of neuroinflammation in neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
For research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide include further studies on its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective inhibitors of BRD4. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide may have potential applications in combination therapy with other drugs or as a tool for studying the role of BRD4 in various cellular processes.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-24(22(26)18-10-5-6-11-19(18)27-3)14-17-13-16-9-7-8-15(2)20(16)23-21(17)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLHOEGNUYQDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)






![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)



